molecular formula C16H15FN4S B5418523 2-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

2-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B5418523
M. Wt: 314.4 g/mol
InChI Key: IYTGJVMUQFEYHQ-UHFFFAOYSA-N
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Description

2-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and a fluorobenzyl group

Properties

IUPAC Name

2-[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4S/c1-2-21-15(14-8-3-4-9-18-14)19-20-16(21)22-11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTGJVMUQFEYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the triazole ring: This step typically involves the cyclization of an appropriate hydrazine derivative with a suitable nitrile or ester.

    Introduction of the fluorobenzyl group: This can be achieved through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the triazole intermediate.

    Attachment of the pyridine ring: This step involves coupling the triazole-fluorobenzyl intermediate with a pyridine derivative under suitable conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Triazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its potential biological activities, this compound is being investigated for its therapeutic potential in treating various diseases.

    Industry: The unique chemical properties of this compound make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring and the fluorobenzyl group are likely to play key roles in these interactions, potentially binding to enzymes or receptors and modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can be compared with other similar compounds, such as:

  • 3-ethyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound also contains a fluorobenzyl group and a triazole ring, but differs in the presence of a benzothieno ring system.
  • 3-(4-ethylphenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine : This compound has a similar triazole ring and fluorobenzyl group, but includes an ethylphenyl group instead of a pyridine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds .

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